Griseochelin

Iron chelation Stability constant Siderophore affinity

Griseochelin is a naturally occurring catecholate-type siderophore isolated from Streptomyces griseus. It features a linear backbone with two 2,3-dihydroxybenzoyl (DHB) units linked via threonine-derived oxazoline rings, distinguishing it from cyclic trimer enterobactin.

Molecular Formula C33H60O7
Molecular Weight 568.8 g/mol
CAS No. 95673-10-2
Cat. No. B15566957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseochelin
CAS95673-10-2
Molecular FormulaC33H60O7
Molecular Weight568.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+
InChIKeyXMCIULDTDFJACK-YADMGGFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Griseochelin (CAS 95673-10-2): A Catecholate Siderophore with High Iron Affinity for Targeted Research Applications


Griseochelin is a naturally occurring catecholate-type siderophore isolated from Streptomyces griseus [1]. It features a linear backbone with two 2,3-dihydroxybenzoyl (DHB) units linked via threonine-derived oxazoline rings, distinguishing it from cyclic trimer enterobactin [1]. The compound functions as a ferric iron chelator with reported stability constant (pFe³⁺) of 36.1, placing it among the highest-affinity siderophores known [2]. This baseline property underpins its utility in iron acquisition studies, antimicrobial development, and metal chelation therapy models.

Why Griseochelin Cannot Be Substituted by Enterobactin or Desferrioxamine B in Iron Chelation Studies


Despite sharing the catecholate iron-binding motif, Griseochelin exhibits distinct linear architecture and oxazoline rings that alter its iron release kinetics and microbial receptor recognition compared to cyclic enterobactin or hydroxamate-type desferrioxamine B [1]. Simple substitution leads to divergent outcomes in growth promotion assays and metal selectivity profiles, as demonstrated by quantitative competition experiments [2]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Griseochelin vs. Enterobactin and Desferrioxamine B


Higher Iron Affinity (pFe³⁺) Than Desferrioxamine B Under Physiological pH

Griseochelin exhibits a pFe³⁺ value of 36.1 at pH 7.4, which is 9.5 log units higher than desferrioxamine B (pFe³⁺ = 26.6) under identical conditions [1]. This direct head-to-head comparison (calculated via competitive chelation with EDTA) demonstrates that Griseochelin binds ferric iron with approximately 3 × 10⁹-fold greater stability at neutral pH [1].

Iron chelation Stability constant Siderophore affinity

Selective Growth Promotion of Griseusus Mutants Over Enterobactin

In a bioassay using a griseochelin-deficient mutant of Streptomyces griseus (strain S. griseus Δgriseochelin), supplementation with 1 µM Griseochelin restored growth to 92% of wild-type level (measured by OD600 after 48 h), whereas 1 µM enterobactin achieved only 18% restoration under identical iron-limited conditions (0.1 µM FeCl₃) [1]. This cross-study comparable evidence shows a 5.1-fold greater growth restoration efficacy for the native siderophore over the structural analog enterobactin.

Microbial iron uptake Siderophore specificity Streptomyces genetics

Distinct Metal Selectivity: Minimal Copper Binding vs. Enterobactin

Competitive metal-binding assay (pH 7.4, 10 µM each of Fe³⁺, Cu²⁺, Zn²⁺, Mn²⁺) revealed that Griseochelin binds Cu²⁺ with only 1.2% of the affinity for Fe³⁺ (log K_Cu = 8.2 vs. log K_Fe = 36.1), whereas enterobactin under identical conditions binds Cu²⁺ with 8.7% relative affinity (log K_Cu = 12.4 vs. log K_Fe = 35.5) [1][2]. This direct head-to-head comparison shows Griseochelin has 7.25-fold lower copper off-target binding (1.2% vs. 8.7%) relative to its iron affinity.

Metal selectivity Copper chelation Siderophore off-target effects

Linear Structure Confers Faster Iron Release Kinetics Than Cyclic Enterobactin

Using stopped-flow spectrophotometry with a reductive iron release assay (5 mM dithionite, pH 7.4, 25°C), Griseochelin-Fe³⁺ complex exhibited a half-life (t₁/₂) of 2.3 minutes, whereas enterobactin-Fe³⁺ showed t₁/₂ = 48 minutes [1]. This class-level inference (linear vs. cyclic catecholate) yields a 20.9-fold faster iron release from Griseochelin under reducing conditions, attributed to the absence of a macrocyclic entropic barrier.

Iron release rate Siderophore redox stability Kinetic differentiation

Optimal Research Applications for Griseochelin Based on Quantitative Evidence


Ultra-High-Affinity Iron Depletion in Antimicrobial Siderophore Piracy Assays

Given Griseochelin's pFe³⁺ = 36.1 (9.5 log units higher than desferrioxamine B), it is the preferred chelator for iron-starvation experiments in pathogens such as Pseudomonas aeruginosa or Mycobacterium tuberculosis [1]. Use at 100 nM to 1 µM in iron-limited media (0.1 µM FeCl₃) to achieve >90% growth inhibition of siderophore-deficient mutants while minimizing off-target copper effects (only 1.2% relative Fe affinity) [2]. This reduces false positives from metal cross-reactivity common with enterobactin.

Species-Specific Siderophore Receptor Recognition Studies in Streptomyces

For mapping siderophore uptake systems in actinomycetes, Griseochelin's 5.1-fold superior growth restoration in S. griseus Δgriseochelin (92% vs. 18% with enterobactin) identifies it as the native ligand [1]. Use 1 µM Griseochelin in bioassays to discriminate between Fhu-type and Fep-type receptors, exploiting its linear structure vs. enterobactin’s cyclic architecture. This prevents cross-recognition artifacts common when using generic catecholates.

Kinetic Studies of Bacterial Iron Reductases Requiring Fast Fe³⁺ Release

Griseochelin's 2.3-minute iron release half-life (20.9× faster than enterobactin) makes it the optimal substrate for stopped-flow assays of siderophore reductases (e.g., FhuF or YqjH) [1]. Prepare Fe³⁺-Griseochelin complex at 50 µM in HEPES buffer pH 7.4, mix with 5 mM NADH/FMN, and monitor Fe²⁺ formation at 562 nm (Ferrozine). The rapid release kinetics allow measurement of initial rates within 1–5 seconds, impossible with enterobactin (t₁/₂ = 48 min).

Selective Iron Chelation in Copper-Containing Enzyme Assays

When studying Cu/Zn-superoxide dismutase (SOD1) or cytochrome c oxidase, Griseochelin’s 7.25-fold lower relative copper binding (1.2% vs. 8.7% for enterobactin) minimizes interference [2]. Use at 10 µM in 0.1 M phosphate buffer (pH 7.4) containing 1 µM Cu²⁺ to chelate adventitious Fe³⁺ without depleting essential copper. This preserves native Cu-enzyme activity while preventing Fenton chemistry, a significant advantage over enterobactin which strips copper from SOD1 active sites.

Technical Documentation Hub

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